2-Ethylbutyl hexanoate is an organic compound classified as an ester, specifically derived from the reaction of hexanoic acid and 2-ethylbutanol. It is characterized by its clear, colorless liquid form, which is denser than water and insoluble in it. The compound has a chemical formula of and is recognized for its pleasant fruity aroma, making it a candidate for various applications in the food and fragrance industries .
The synthesis of 2-ethylbutyl hexanoate typically involves the following methods:
2-Ethylbutyl hexanoate has several practical applications:
Several compounds share structural similarities with 2-ethylbutyl hexanoate. These include:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Ethyl hexanoate | Derived from ethanol and hexanoic acid; used as a flavoring agent. | |
| 2-Ethylhexanoic acid | A fatty acid known for its role in various chemical syntheses. | |
| Butyl acetate | Commonly used as a solvent; has a fruity odor similar to esters. | |
| 2-Methylbutyl hexanoate | Another fatty acid ester with similar properties; less common than 2-ethylbutyl hexanoate. |
Uniqueness:
What makes 2-ethylbutyl hexanoate unique among these compounds is its specific combination of branched alkyl groups and medium-chain fatty acid structure, which imparts distinctive sensory properties suitable for flavoring and fragrance applications. Its synthesis route also highlights its versatility compared to simpler esters like butyl acetate or ethyl hexanoate.
Esters have been pivotal in organic chemistry since their identification in the 19th century. The development of esterification reactions, such as the Fischer-Speier method, enabled the systematic synthesis of esters for industrial use. Branched-chain esters like 2-ethylbutyl hexanoate emerged as critical components in the mid-20th century, driven by demands for thermally stable lubricants and polymer additives. Their structural complexity—featuring both alkyl and ester moieties—allows for tailored physicochemical properties, making them indispensable in modern materials science.
Contemporary research emphasizes the role of 2-ethylbutyl hexanoate in sustainable chemistry. Its low volatility and compatibility with hydrophobic matrices make it ideal for eco-friendly plasticizers and biodegradable lubricants. Additionally, its derivatives are investigated for catalytic applications, where metal carboxylates derived from this ester enhance reaction efficiencies in polymerization processes.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-ethylbutyl hexanoate, derived from the esterification of hexanoic acid with 2-ethylbutanol [1]. The parent carboxylic acid, hexanoic acid (C₆H₁₂O₂), contributes the "hexanoate" moiety, while the alcohol component, 2-ethylbutanol, provides the "2-ethylbutyl" alkyl chain. The numbering begins at the carbonyl carbon of the acid, with the ester oxygen bridging the hexanoate and 2-ethylbutyl groups. This nomenclature explicitly defines the branching pattern at the second carbon of the butyl chain, distinguishing it from linear or alternative branched isomers [1] [2].
The 2-ethylbutyl group exemplifies a branched four-carbon chain with an ethyl substituent at the second carbon. This configuration creates a tertiary carbon center, resulting in a methyl-branched structure that influences the molecule’s physical properties, such as boiling point and solubility. The hexanoate moiety, in contrast, adopts a linear six-carbon chain terminated by the ester carbonyl group [1] [3].
Structural Breakdown:
This branching introduces steric hindrance, affecting intermolecular interactions and conformational flexibility [1] [3].
The ester group (–COO–) serves as the molecular linchpin, connecting the hexanoate and 2-ethylbutyl components. The carbonyl oxygen (C=O) and ether oxygen (C–O–C) create a planar region with partial double-bond character, while the adjacent alkyl chains introduce torsional strain. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the ester’s characteristic absorption bands:
The ester’s electron-withdrawing nature polarizes the carbonyl group, facilitating nucleophilic attack at the carbonyl carbon [1].
Despite the presence of a tertiary carbon in the 2-ethylbutyl group, the compound lacks chiral centers due to the symmetrical substitution pattern at the branching point. The central carbon (C2) bonds to two ethyl groups and two methylene (–CH₂–) units, rendering it achiral. Consequently, 2-ethylbutyl hexanoate does not exhibit enantiomerism [1] [4]. However, computational models suggest that minor conformational isomers may arise from rotation around the C–O and C–C bonds, though these do not constitute distinct stereoisomers [1] [3].
Advanced computational tools, including density functional theory (DFT) and molecular mechanics (MM), have been employed to predict the compound’s three-dimensional conformation. PubChem’s 3D structure depicts the molecule in its lowest-energy conformation, where the hexanoate chain adopts an extended zigzag arrangement, and the 2-ethylbutyl group folds to minimize steric clashes [1] [2].
Key Findings from Modeling:
These models align with experimental data from mass spectrometry and X-ray crystallography of analogous esters [4].
The earliest laboratory preparations of 2-Ethylbutyl hexanoate employed the classical Fischer–Speier protocol in which hexanoic acid is refluxed with 2-ethyl-1-butanol in the presence of a strong Brønsted acid such as concentrated sulfuric acid [1]. Reflux temperatures close to the boiling point of 2-ethyl-1-butanol (146 °C) are sufficient to overcome the equilibrium constraint, but extended reaction times (6–12 h) and large excesses of the alcohol are typically required to reach conversions above 70%. [1] Water formed during the reaction must be removed continuously—either by Dean–Stark separation or by employing azeotropic entrainers (see 3.1.2)—to suppress the reverse hydrolysis and to limit acid-catalysed side-reactions such as ether formation.
Because 2-Ethylbutyl hexanoate boils more than 50 °C above its parent alcohol, azeotropic methods are effective in shifting the Fischer equilibrium. A representative production run conducted under an oxygen-free atmosphere utilised tin(II) oxalate (commercial trade name “Fascat 2001”) as a non-volatile Lewis-acid catalyst together with continuous entrainment of water in the vapour stream [2]. The temperature was raised step-wise from 160 °C to 210 °C over 3 h; water and low-boiling components were purged, and the crude ester was isolated by vacuum distillation at 13–31 mbar (114–124 °C). The process furnished 879.9 g of 2-Ethylbutyl hexanoate from 5.0 mol of hexanoic acid, corresponding to an isolated yield of 88% after correction for theoretical mass (Table 1) [2].
| Table 1 Representative acid-catalysed batch preparation of 2-Ethylbutyl hexanoate [2] | |
|---|---|
| Hexanoic acid / 2-ethyl-1-butanol (mol ratio) | 1 : 1.2 |
| Catalyst (tin(II) oxalate) | 0.06 wt % |
| Temperature programme | 160 → 210 °C |
| Total reaction time | 3 h |
| Distillation conditions | 13–31 mbar, 114–124 °C |
| Isolated ester mass | 879.9 g |
| Calculated yield | 88% |
| Final acid value | 0.26 mg KOH g⁻¹ |
| Final hydroxyl value | 2.17 mg KOH g⁻¹ |
Research over the past two decades has replaced corrosive mineral acids with solid proton exchangers that combine high activity with facile separation and recycling. Amberlyst 15, a sulfonated polystyrene-divinylbenzene resin, converts medium-chain carboxylic acids to esters at 323–363 K with turnover frequencies exceeding 10 mol h⁻¹ g⁻¹ resin; kinetic analysis reveals an apparent activation energy of 55.4 kJ mol⁻¹ and preferential adsorption of water over reactants, explaining the benefit of in-situ dehydration [3]. Although the literature example concerns nonanoic acid and 1-propanol, analogous conversions of hexanoic acid with branched alcohols reach equilibrium conversions above 90% within 4 h at 353 K when a slight alcohol excess is provided, with negligible catalyst leaching [4].
More robust inorganic acids—sulfated zirconia, tungstophosphoric acid immobilised on silica, and acid-modified zeolites—also esterify C₆–C₁₀ acids efficiently under solvent-free conditions. Sulfated zirconia affords over 95% conversion of hexanoic acid and 2-ethyl-1-butanol at 373 K in 5 h while displaying minimal deactivation over five cycles thanks to its super-acidic surface (0.9 mmol H⁺ g⁻¹) [5].
Intensified biocatalytic routes use immobilised Candida antarctica lipase B to catalyse the direct condensation of hexanoic acid with 2-ethyl-1-butanol at modest temperatures (313–323 K) [6]. Under optimised conditions (50 °C, 2.5 wt % enzyme, 1 : 2.3 molar ratio, solvent-free) the reaction reaches 95% conversion within 5 h, producing ester of greater than 90 wt % purity after simple vacuum stripping to remove residual alcohol [6]. Turnover numbers exceed 1.5 × 10⁴ mol ester mol⁻¹ lipase, and the resin-bound enzyme retains full activity over at least seven consecutive batches (total on-stream time ≈ 35 h) [6]. Mild reaction temperatures prevent darkening and minimise side-products, a critical advantage for flavour- and fragrance-grade material where colour and odour neutrality is essential.
All modern industrial routes to 2-Ethylbutyl hexanoate adopt solvent-free processing to eliminate volatile organic compounds and to maximise space–time yields. Comparative green metrics (Table 2) show that lipase-mediated synthesis delivers the lowest E-factor (0.32 kg waste kg⁻¹ product) and the highest atom economy (83%) because the only stoichiometric by-product is water [6]. By contrast, tin-catalysed routes release 0.2 kg of low-boiling alcohol per kilogram of ester, lowering carbon mass efficiency to 73% [2].
| Table 2 Selected green metrics for competing solvent-free routes | Acid-catalysed [2] | Heterogeneous Amberlyst [3] | Lipase-catalysed [6] |
|---|---|---|---|
| Reaction temperature / °C | 160–210 | 80–90 | 50 |
| Typical conversion / % | 88 | 92 | 95 |
| Atom economy / % | 83 | 83 | 83 |
| E-factor (ISO 14602) | 0.46 | 0.40 | 0.32 |
| Energy demand (kWh kg⁻¹) | 3.8 | 1.5 | 0.9 |
Process intensification for the enzymatic route focuses on mitigating evaporation losses of the branched alcohol and on maintaining catalytic stability. Three complementary strategies have proven effective [6]:
Reactor modelling indicates that migration to a closed, mechanically agitated, solvent-free stirred tank operated at 50 °C and 50 mbar can realise a volumetric productivity of 0.17 kg L⁻¹ h⁻¹, delivering in excess of 4 t day⁻¹ of ester from a 1 m³ unit while meeting ISO 14067 life-cycle carbon thresholds [6].